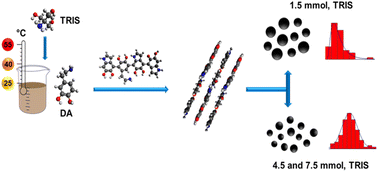Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
RSC Advances Pub Date: 2023-02-09 DOI: 10.1039/D2RA06669F
Abstract
The synthesis and characterization of polydopamine (PDA) using dopamine (DA) as the monomer and (hydroxymethyl)aminomethane (TRIS) as the oxidant is studied. The effect of temperature and TRIS concentration on the kinetics of dopamine polymerization is evaluated, and the kinetic parameters are also calculated. Three TRIS concentrations are used to assess their effect on DA polymerization kinetics. The reaction at 1.5 mmol of TRIS shows a sustained increase of the rate constant with temperature from 2.38 × 10−4 to 5.10 × 10−4 when the temperature is increased from 25 to 55 °C; however, not all reactions follow an Arrhenius law. In addition, the correlation between the synthesis parameters and morphological, structural, and thermal properties of polydopamine is established. The morphology of the PDA particles is evaluated by Scanning Electron Microscopy (SEM), the relationships between the diameter, distribution size, and the rate constant. Thermal characterization by Differential Scanning Calorimetry (DSC) shows an endothermic transition around 130 °C associated with the melting of PDA's regular structure. It is supported by structural studies, such as infrared and Raman spectroscopy and X-ray Diffraction (XRD), by observing a broad peak at 23.1° (2θ) that fits with a graphitic-like structure of PDA.


Recommended Literature
- [1] Contents list
- [2] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [3] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [4] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [5] Contents list
- [6] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [7] Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
- [8] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [9] Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†
- [10] Ni3S2/Ni nanosheet arrays for high-performance flexible zinc hybrid batteries with evident two-stage charge and discharge processes†










